molecular formula C10H14FNO B7963313 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL

Cat. No.: B7963313
M. Wt: 183.22 g/mol
InChI Key: HFKGZEMBXJBJHG-UHFFFAOYSA-N
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Description

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropan-2-ol structure. Its unique chemical structure makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 2-4 hours

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.

Scientific Research Applications

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL can be compared with other similar compounds, such as:

    1-Amino-1-(4-chlorophenyl)-2-methylpropan-2-OL: Similar structure but with a chlorine atom instead of fluorine.

    1-Amino-1-(4-bromophenyl)-2-methylpropan-2-OL: Similar structure but with a bromine atom instead of fluorine.

    1-Amino-1-(4-methylphenyl)-2-methylpropan-2-OL: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGZEMBXJBJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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